Carbazole Potassium Salt

Vue d'ensemble

Description

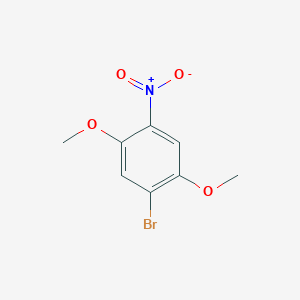

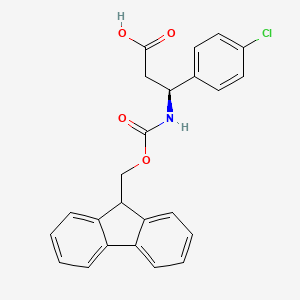

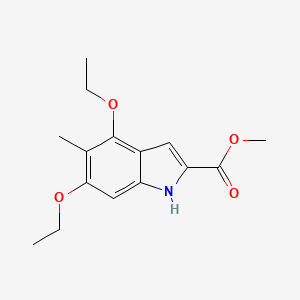

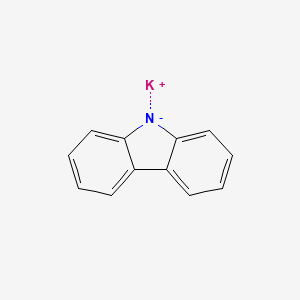

Carbazole Potassium Salt is a derivative of the aromatic organic compound carbazole. It is an aromatic hydrocarbon with a five-membered ring structure. The molecular formula is C12H8KN and the molecular weight is 205.30 g/mol . It is a versatile reagent that has been used in organic synthesis and as a catalyst in various reactions.

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis

Carbazole Potassium Salt is a solid at 20 degrees Celsius . It is a white to gray to brown powder to crystal . The molecule is twisted (not planar), so the N-phenyl and carbazole orbitals are not sufficiently conjugated .Chemical Reactions Analysis

Carbazole is readily oxidized but may form various products depending on the reaction conditions . The first studies on the oxidation of carbazole involved chemical oxidation with various media . The first significant work on the oxidation of carbazole was published by Branch and Tucker .Physical And Chemical Properties Analysis

Carbazole Potassium Salt is a crystalline powder . . It is moisture sensitive and should be stored under inert gas .Applications De Recherche Scientifique

Optoelectronic Devices

Carbazole derivatives are known for their excellent optoelectronic properties , which include high charge carrier mobility and good morphological stability . These properties make them suitable for use in nanodevices , such as organic light-emitting diodes (OLEDs) and other electroluminescent devices. The electropolymerization of carbazole can lead to materials with lower bandgap energies, which are beneficial for creating devices with better performance .

Energy Storage

In the field of energy storage, carbazole compounds have been utilized in the development of rechargeable batteries . Their high specific capacitance and good electrochemical properties allow them to be used as materials for electrodes in batteries, contributing to the advancement of energy storage technologies .

Corrosion Inhibition

Carbazole derivatives have applications in corrosion inhibition . They can be used to create coatings or additives that protect metals from corrosion, which is particularly important in industrial settings where metal components are exposed to harsh environments.

Photovoltaics

The synthesis and application of carbazole derivatives in photovoltaic devices are of significant interest due to their ability to transport holes effectively . This makes them suitable for use in solar cells, where they can contribute to the efficient conversion of solar energy into electrical energy.

Biosensors

Carbazole-based compounds are also used in the creation of biosensors . These sensors can detect biological molecules and have applications in medical diagnostics, environmental monitoring, and food safety.

Electropolymerization

The process of electropolymerization of carbazole and its derivatives is a hot topic in materials science . This process allows for the creation of polymers with specific properties tailored for various applications, including the aforementioned optoelectronic devices and energy storage systems.

Mécanisme D'action

Target of Action

Carbazole derivatives have been found to interact with various molecular targets, influencing different signaling pathways . The primary targets include the P53 molecular signaling pathway , the RAS-MAPK pathway , and the p38 mitogen-activated protein kinase signaling pathway . These pathways play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

Carbazole derivatives interact with their targets in various ways. For instance, the derivative ECCA acts as an anticancer agent by reactivating the P53 molecular signaling pathway . Other derivatives show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway, thereby stopping the conversion of DAXX protein into ASK-1 .

Biochemical Pathways

Carbazole derivatives influence various biochemical pathways. They can modify the AKT molecular signaling pathway, boosting protein phosphatase activity in the brain, which shows anti-Alzheimer’s activity . They also affect glucose metabolism by translocating the GLUT4, making them effective against diabetes .

Pharmacokinetics

Pharmacokinetic modeling determined the optimum intravenous dose regime for attaining the maximum effective concentration as a loading dose of 5 mg/kg with a maintenance dose of 5 mg/kg every 12 hours .

Result of Action

The molecular and cellular effects of carbazole’s action are diverse, depending on the specific derivative and its target. For instance, ECCA’s reactivation of the P53 pathway can lead to the inhibition of cancer cell growth . Similarly, the inhibition of the p38 mitogen-activated protein kinase signaling pathway can reduce inflammation .

Action Environment

The action, efficacy, and stability of carbazole can be influenced by environmental factors. In aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . The half-lives of carbazole in a river, pond, eutrophic lake, and oligotrophic lake have been estimated as 0.5, 10, 10, and 3 hours, respectively .

Safety and Hazards

Orientations Futures

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of future research is to effectuate a comprehensive study of carbazole-based conducting polymers, its derivatives, applications, and various synthesis methods .

Propriétés

IUPAC Name |

potassium;carbazol-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKDGZCVMJGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482891 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbazole Potassium Salt | |

CAS RN |

6033-87-0 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.